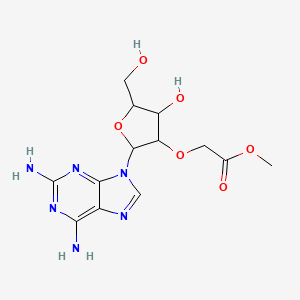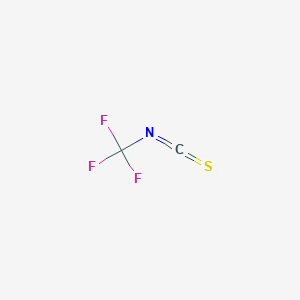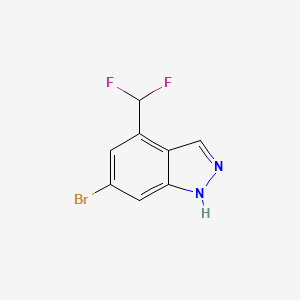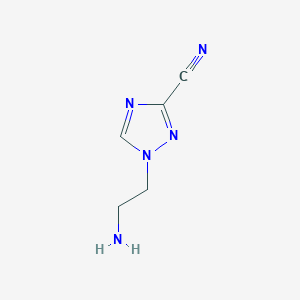![molecular formula C13H21NO B12101458 4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)
4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is known for its unique structure, which includes an amino group attached to a butanol backbone, with an ethylphenyl group as a substituent. It is primarily used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-ethylbenzylamine with butan-2-ol under controlled conditions. One common method includes the use of a Grignard reagent, where 4-ethylbenzyl chloride reacts with magnesium to form the Grignard reagent, which is then reacted with butan-2-one to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic ethylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylbutan-2-ol: This compound has a similar structure but lacks the ethylphenyl group, resulting in different chemical properties and reactivity.
2-Butanol, 4-[[(4-ethylphenyl)methyl]amino]: This is another similar compound with slight variations in the substituents attached to the butanol backbone.
Uniqueness
4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol is unique due to the presence of the ethylphenyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it particularly valuable in specific research and industrial applications where these properties are desired.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-[(4-ethylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-3-12-4-6-13(7-5-12)10-14-9-8-11(2)15/h4-7,11,14-15H,3,8-10H2,1-2H3 |
Clave InChI |
LDODMRCIOVWKFV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CNCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B12101430.png)


![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)

![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)
